1-(2-(4-Hydroxyphenoxy)ethyl)-4-((4-methylphenyl)methyl)-4-piperidinol
Overview
Description
1-(2-(4-Hydroxyphenoxy)ethyl)-4-((4-methylphenyl)methyl)-4-piperidinol is a complex organic compound with a unique structure that includes a piperidinol core, a hydroxyphenoxyethyl group, and a methylphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Hydroxyphenoxy)ethyl)-4-((4-methylphenyl)methyl)-4-piperidinol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidinol Core: This can be achieved through the reduction of a piperidine derivative using a reducing agent such as sodium borohydride.
Attachment of the Hydroxyphenoxyethyl Group: This step involves the reaction of the piperidinol core with a hydroxyphenoxyethyl halide under basic conditions to form the desired ether linkage.
Introduction of the Methylphenylmethyl Group: This can be accomplished through a Friedel-Crafts alkylation reaction using a methylphenylmethyl halide and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-Hydroxyphenoxy)ethyl)-4-((4-methylphenyl)methyl)-4-piperidinol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-(2-(4-Hydroxyphenoxy)ethyl)-4-((4-methylphenyl)methyl)-4-piperidinol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(2-(4-Hydroxyphenoxy)ethyl)-4-((4-methylphenyl)methyl)-4-piperidinol involves its interaction with specific molecular targets and pathways. The hydroxyphenoxyethyl group can interact with various enzymes and receptors, potentially modulating their activity. The piperidinol core may also play a role in the compound’s biological activity by interacting with cellular membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
1-(2-(4-Hydroxyphenoxy)ethyl)-4-phenylpiperidinol: Similar structure but lacks the methyl group on the phenyl ring.
1-(2-(4-Hydroxyphenoxy)ethyl)-4-benzylpiperidinol: Similar structure but has a benzyl group instead of a methylphenylmethyl group.
Uniqueness
1-(2-(4-Hydroxyphenoxy)ethyl)-4-((4-methylphenyl)methyl)-4-piperidinol is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific molecular targets, making it a valuable compound for various applications.
Biological Activity
1-(2-(4-Hydroxyphenoxy)ethyl)-4-((4-methylphenyl)methyl)-4-piperidinol, commonly referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities, particularly as a selective NMDA receptor antagonist. This compound's structure suggests various interactions within biological systems, making it a subject of interest for understanding its pharmacodynamics and therapeutic potential.
Chemical Structure
The compound can be described by the following structural formula:
This structure includes:
- A piperidine ring,
- A phenoxyethyl side chain,
- A para-methylphenyl group.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the central nervous system (CNS). The following sections detail its pharmacological effects, mechanisms of action, and comparative studies with other compounds.
NMDA Receptor Antagonism
This compound has been identified as a potent antagonist of the NMDA receptor, specifically targeting the NR1/NR2B subunit combination. This activity is critical in modulating excitatory neurotransmission and has implications for conditions such as epilepsy and neurodegenerative diseases.
Key Findings:
- Potency: The compound shows an IC50 value of approximately 0.025 µM against the NR1A/2B receptor subtype, indicating high potency compared to other known antagonists .
- Selectivity: It exhibits low affinity for alpha(1) adrenergic receptors, which suggests a reduced risk of side effects associated with adrenergic activity .
Pharmacokinetics and Bioavailability
Studies assessing the pharmacokinetics of this compound reveal favorable characteristics:
- Central Bioavailability: Evaluated through anticonvulsant activity in mouse models, it demonstrated effective CNS penetration and therapeutic efficacy at doses as low as 0.7 mg/kg .
- Metabolism: The metabolic profile indicates stability in biological systems, which is essential for prolonged therapeutic action.
Comparative Analysis with Related Compounds
To better understand the efficacy of this compound, a comparison with similar piperidine derivatives is useful. Below is a summary table highlighting key differences in biological activity.
Compound Name | IC50 (µM) | Selectivity | Notable Effects |
---|---|---|---|
This compound | 0.025 | Low alpha(1) affinity | Anticonvulsant activity |
Ro-25-6981 (Lead Compound) | 0.063 | Moderate alpha(1) affinity | Neuroprotective effects |
N-(2-Phenoxyethyl)-4-benzylpiperidine | 0.15 | High alpha(1) affinity | Sedative effects |
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- Anticonvulsant Activity Study : In a controlled study using the maximal electroshock (MES) model, the compound demonstrated significant anticonvulsant properties, supporting its potential use in treating seizure disorders .
- Neuroprotective Effects : Research indicates that compounds with similar structures provide neuroprotective benefits against excitotoxicity, suggesting that this piperidine derivative may also confer similar advantages .
- Side Effect Profile : The low interaction with adrenergic receptors indicates a promising safety profile, which is crucial for developing therapeutics aimed at CNS disorders .
Properties
IUPAC Name |
1-[2-(4-hydroxyphenoxy)ethyl]-4-[(4-methylphenyl)methyl]piperidin-4-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-17-2-4-18(5-3-17)16-21(24)10-12-22(13-11-21)14-15-25-20-8-6-19(23)7-9-20/h2-9,23-24H,10-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMFDKYCIKEDMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2(CCN(CC2)CCOC3=CC=C(C=C3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193359-26-1 | |
Record name | CO-101244 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193359261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CO-101244 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q85IYK36S4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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